4-[(4-Methylphenyl)sulfanyl]-5-(morpholin-4-yl)benzene-1,2-dicarbonitrile
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Overview
Description
2-CYANO-4-[(4-METHYLPHENYL)SULFANYL]-5-MORPHOLINOPHENYL CYANIDE is a complex organic compound characterized by the presence of cyano, sulfanyl, and morpholino functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-CYANO-4-[(4-METHYLPHENYL)SULFANYL]-5-MORPHOLINOPHENYL CYANIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-methylphenyl sulfanyl derivatives with cyano and morpholino groups under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the desired product from by-products and impurities .
Chemical Reactions Analysis
Types of Reactions
2-CYANO-4-[(4-METHYLPHENYL)SULFANYL]-5-MORPHOLINOPHENYL CYANIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: The cyano and sulfanyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-CYANO-4-[(4-METHYLPHENYL)SULFANYL]-5-MORPHOLINOPHENYL CYANIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-CYANO-4-[(4-METHYLPHENYL)SULFANYL]-5-MORPHOLINOPHENYL CYANIDE involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The sulfanyl and morpholino groups may also contribute to the compound’s activity by interacting with enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
2-Cyano-4’-methylbiphenyl: Similar in structure but lacks the morpholino group.
2-Methyl-4-cyanophenylboronic acid: Contains a cyano group but has different functional groups and applications.
Uniqueness
2-CYANO-4-[(4-METHYLPHENYL)SULFANYL]-5-MORPHOLINOPHENYL CYANIDE is unique due to the combination of cyano, sulfanyl, and morpholino groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H17N3OS |
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Molecular Weight |
335.4 g/mol |
IUPAC Name |
4-(4-methylphenyl)sulfanyl-5-morpholin-4-ylbenzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C19H17N3OS/c1-14-2-4-17(5-3-14)24-19-11-16(13-21)15(12-20)10-18(19)22-6-8-23-9-7-22/h2-5,10-11H,6-9H2,1H3 |
InChI Key |
YMKDNXCZNSDBSG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(C=C(C(=C2)C#N)C#N)N3CCOCC3 |
Origin of Product |
United States |
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